molecular formula C21H14ClF3N2O B2806854 2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole CAS No. 338791-23-4

2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole

Cat. No.: B2806854
CAS No.: 338791-23-4
M. Wt: 402.8
InChI Key: XFILWELYQOCXSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole is a benzimidazole derivative featuring two key substituents:

  • A 4-chlorophenyl group at the 2-position of the benzimidazole core.
  • A 3-(trifluoromethyl)benzyloxy group at the 1-position.

Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system. Substitutions at the 1- and 2-positions significantly influence their physicochemical properties and biological activity, such as antimicrobial, anticancer, or enzyme-inhibitory effects .

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF3N2O/c22-17-10-8-15(9-11-17)20-26-18-6-1-2-7-19(18)27(20)28-13-14-4-3-5-16(12-14)21(23,24)25/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFILWELYQOCXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2OCC3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole (CAS No. 338791-23-4) is a synthetic derivative of benzimidazole, an important class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H14ClF3N2O
  • Molecular Weight : 402.8 g/mol
  • Purity : >90%

Biological Activity Overview

Benzimidazole derivatives have been extensively studied for their biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The specific compound has shown promise in various biological assays.

Anticancer Activity

Recent studies highlight the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-76.26 ± 0.33High
HCC8276.48 ± 0.11High
NCI-H35820.46 ± 8.63Moderate

These results suggest that the compound effectively inhibits tumor cell proliferation, particularly in two-dimensional (2D) culture systems compared to three-dimensional (3D) models .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, which are common among benzimidazole derivatives. Studies indicate that it may inhibit the growth of various bacterial strains, although specific data on its spectrum of activity is limited .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • DNA Interaction : Similar to other benzimidazoles, this compound may bind to DNA, disrupting replication and transcription processes .
  • Apoptosis Induction : The cytotoxic effects observed in cancer cells are likely mediated through the induction of apoptosis, as evidenced by increased levels of p53 and activation of caspase-3 pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications:

  • Antitumor Efficacy : A study demonstrated that derivatives with similar structures exhibited significant antitumor activity in vitro, with some showing IC50 values comparable to established chemotherapeutics like Tamoxifen .
  • Structural Activity Relationship (SAR) : Research into the SAR of benzimidazole derivatives indicates that modifications in substituents can enhance biological activity. The presence of halogen atoms (like chlorine and trifluoromethyl groups) appears to play a crucial role in increasing potency against cancer cells .
  • In Vivo Studies : Although most findings are based on in vitro assays, there is a growing interest in evaluating these compounds in vivo to better understand their therapeutic potential and safety profiles .

Scientific Research Applications

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that certain benzimidazole derivatives showed selective cytotoxicity towards various cancer cell lines, including breast and colon cancer cells .

Antimicrobial Properties

Benzimidazole derivatives are also recognized for their antimicrobial activities. The compound has been evaluated for its effectiveness against various bacterial strains and fungi. The structure-activity relationship (SAR) studies suggest that modifications on the benzimidazole ring can lead to enhanced antimicrobial potency .

Pesticide Development

The unique chemical structure of this compound positions it as a candidate for pesticide formulation. Research has indicated that benzimidazoles can act as fungicides, effectively controlling fungal pathogens in crops. This application is particularly relevant in the development of environmentally friendly agricultural practices that reduce reliance on traditional pesticides .

Corrosion Inhibition

The compound's potential as a corrosion inhibitor has been explored due to the presence of nitrogen and halogen atoms in its structure. Studies have shown that benzimidazole derivatives can form protective films on metal surfaces, preventing corrosion in various environments. This application is vital for industries where metal components are exposed to harsh conditions .

Case Study 1: Anticancer Efficacy

In a study published in Pharmaceutical Research, researchers synthesized several benzimidazole derivatives and tested their cytotoxic effects on human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values lower than those of standard chemotherapeutic agents, suggesting a promising avenue for drug development .

Case Study 2: Agricultural Application

A field study assessed the efficacy of benzimidazole-based fungicides against common crop diseases. The results demonstrated a significant reduction in disease incidence when treated with formulations containing compounds like this compound. This finding supports its potential use in sustainable agriculture practices aimed at enhancing crop yield while minimizing chemical inputs .

Chemical Reactions Analysis

Oxidation Reactions

The benzimidazole core undergoes oxidation at the N1 position when treated with strong oxidizing agents (e.g., m-chloroperbenzoic acid). This yields N-oxide derivatives , which retain the trifluoromethylbenzyl ether moiety.

  • Example : Parent compoundH2O2/AcOHN Oxide derivative\text{Parent compound}\xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}}\text{N Oxide derivative}
    • Key observation : The chlorophenyl group remains intact, while the benzimidazole ring is selectively oxidized .

Reduction Reactions

Reduction of the benzimidazole ring using agents like LiAlH₄ or catalytic hydrogenation produces saturated dihydrobenzimidazole derivatives.

  • Conditions :
    Reducing AgentSolventTemperatureProduct
    LiAlH₄THF0–25°CDihydro derivative (retains ether group)
    H₂/Pd-CEtOH50°CPartial reduction of aromatic rings

Electrophilic Aromatic Substitution (EAS)

The chlorophenyl group undergoes halogen exchange under Ullmann conditions:ClCuI K2CO3Br or I\text{Cl}\xrightarrow{\text{CuI K}_2\text{CO}_3}\text{Br or I}

  • Outcome : Higher yields for bromination (70–80%) compared to iodination (50–60%) .

Nucleophilic Substitution at the Ether Linkage

The benzyloxy group participates in SN2 reactions with nucleophiles (e.g., amines, thiols):OCH2C6H4CF3NH3/DMSONH2 substituted product\text{OCH}_2\text{C}_6\text{H}_4\text{CF}_3\xrightarrow{\text{NH}_3/\text{DMSO}}\text{NH}_2\text{ substituted product}

  • Note : Steric hindrance from the trifluoromethyl group slows reactivity .

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis (HCl, 80°C): Cleavage of the benzyloxy ether forms 1H-benzimidazol-2-ol and 3-(trifluoromethyl)benzyl chloride .
  • Basic Conditions (NaOH, EtOH): Degradation of the benzimidazole ring occurs, yielding chlorophenylamine derivatives .

Photochemical Reactivity

UV irradiation in methanol induces C–O bond cleavage at the benzyloxy group, generating:

  • Primary product : 2-(4-Chlorophenyl)-1H-benzimidazole.
  • Secondary product : 3-(Trifluoromethyl)benzaldehyde (via radical intermediates) .

Metal-Catalyzed Cross-Coupling

The chlorophenyl group engages in Suzuki-Miyaura coupling with arylboronic acids:Ar Cl+Ar B OH 2Pd PPh3 4Biaryl product\text{Ar Cl}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Biaryl product}

  • Optimized conditions : 5 mol% Pd catalyst, K₂CO₃, DMF/H₂O (3:1), 80°C .

Mechanistic Insights

  • Electronic Effects : The electron-withdrawing trifluoromethyl group deactivates the benzyloxy moiety, reducing its susceptibility to electrophilic attack .
  • Steric Hindrance : Bulky substituents on the benzimidazole ring slow nucleophilic substitution at N1 .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Position) Key Functional Groups Reported Activity/Notes
Target Compound : 2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole C₂₁H₁₄ClF₃N₂O 4-Cl-phenyl (C2), 3-CF₃-benzyloxy (N1) Chloro, trifluoromethyl, benzyloxy Hypothesized antimicrobial/antifungal (structural analogy)
2-(2-Chlorophenyl)-1H-1,3-benzimidazole (Chlorfenazole) C₁₃H₁₀ClN₂ 2-Cl-phenyl (C2) Chloro Pesticide (Compendium of Pesticide Common Names)
2-(4-Hydroxy-phenyl)-1H-benzimidazole C₁₃H₁₀N₂O 4-OH-phenyl (C2) Hydroxyl Antimicrobial (literature-confirmed)
3-Benzyl-1-{[3-(4-chlorophenyl)isoxazol-5-yl]methyl}-1H-benzimidazol-2(3H)-one C₂₄H₁₇ClN₃O₂ 4-Cl-phenyl-isoxazole (N1), benzyl (C3) Chloro, isoxazole, ketone Synthetic intermediate; no bioactivity reported
1-(4-Chlorophenyl)-2-[1-(4-fluorophenoxy)ethyl]-1H-imidazole C₁₅H₁₄ClFO₂ 4-Cl-phenyl (N1), 4-F-phenoxyethyl (C2) Chloro, fluoro, ether Commercial building block (Enamine Ltd)

Key Findings:

Substituent Effects on Bioactivity: The chlorophenyl group is common in antimicrobial agents (e.g., chlorfenazole ). The 3-CF₃-benzyloxy group increases lipophilicity compared to hydroxyl or unsubstituted benzyloxy analogs (e.g., 2-(4-hydroxy-phenyl)-1H-benzimidazole ), which could improve membrane permeability.

Structural Diversity and Applications :

  • Compounds with isoxazole or imidazole cores (e.g., and ) often serve as intermediates in drug synthesis but lack direct bioactivity data.
  • The trifluoromethyl group in the target compound is absent in most analogs, suggesting unique electronic properties that may resist metabolic degradation .

Synthetic Accessibility: Commercial analogs like 1-(4-chlorophenyl)-2-[1-(4-fluorophenoxy)ethyl]-1H-imidazole (EN300-208929) highlight the feasibility of synthesizing chlorophenyl-substituted heterocycles, though the target compound’s benzyloxy group adds complexity.

Q & A

Q. What are the optimized synthetic routes for preparing 2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves condensation of 1,2-phenylenediamine derivatives with substituted aldehydes under oxidative conditions. For example:

  • Step 1: React 1,2-phenylenediamine with 4-chlorobenzaldehyde in ethanol under reflux with catalytic acetic acid to form the benzimidazole core .
  • Step 2: Introduce the 3-(trifluoromethyl)benzyloxy group via nucleophilic substitution or Mitsunobu reaction. Oxidative conditions (e.g., air or iodine) are critical for cyclization efficiency.
    Key Considerations:
  • Low yields (<50%) are common due to side reactions (e.g., over-oxidation).
  • Microwave-assisted synthesis or phase-transfer catalysts (e.g., trimethylsilyl chloride) can improve reaction kinetics .

Q. How are spectroscopic techniques (NMR, IR, HRMS) employed to characterize this benzimidazole derivative?

Methodological Answer:

  • 1H/13C NMR: Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl and trifluoromethyl groups). The benzyloxy group shows a singlet at ~δ 5.2 ppm for the OCH2 moiety .
  • IR: Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (1100–1250 cm⁻¹) validate the benzimidazole and ether linkages .
  • HRMS: Verify molecular ion peaks ([M+H]+) with exact mass matching theoretical values (e.g., m/z 433.08 for C21H14ClF3N2O) .

Q. What in vitro assays are used for preliminary biological screening of this compound?

Methodological Answer:

  • Antimicrobial: Broth microdilution (MIC determination against Gram-positive/negative bacteria) .
  • Anticancer: MTT assay (e.g., IC50 values against MDA-MB-231 breast cancer cells) .
  • Anti-inflammatory: COX-2 inhibition assay or carrageenan-induced paw edema model in rodents .

Advanced Research Questions

Q. How can QSAR models guide structural optimization for enhanced anticancer activity?

Methodological Answer: A 2D-QSAR model using descriptors like logP, polar surface area, and electronic parameters (Hammett constants) correlates structural features with bioactivity. For example:

Descriptor Impact on Activity Source
logP Higher lipophilicity improves membrane permeability
Electron-withdrawing groups (e.g., CF3) Enhance DNA intercalation or kinase inhibition

Validation: Use leave-one-out cross-validation (R² > 0.8) and external test sets from published benzimidazole derivatives .

Q. What molecular docking strategies predict binding modes to targets like EGFR or DNA topoisomerase?

Methodological Answer:

  • Target Selection: Prioritize kinases (EGFR) or DNA-associated enzymes (topoisomerase II) based on structural homology with known inhibitors (e.g., erlotinib) .
  • Docking Workflow:
    • Prepare the ligand (protonation states, energy minimization).
    • Grid generation around the ATP-binding site of EGFR (PDB: 1M17).
    • Use AutoDock Vina with Lamarckian GA for conformational sampling.
  • Key Interactions: Hydrogen bonds with Met769 and hydrophobic contacts with Leu694/Val702 .

Q. How do structural modifications (e.g., substituent variation) influence biochemical pathway modulation?

Methodological Answer:

  • Trifluoromethyl Group: Enhances metabolic stability and affinity for hydrophobic pockets in kinase targets .
  • Chlorophenyl Moiety: Modulates electron density, affecting DNA intercalation (e.g., p53 activation in cancer cells) .
  • Benzyloxy Linker: Adjusts steric bulk to avoid P-glycoprotein-mediated efflux in multidrug-resistant cells .

Experimental Validation:

  • Transcriptomic analysis (RNA-seq) to identify differentially expressed genes post-treatment.
  • Western blotting for apoptosis markers (e.g., Bcl-2, caspase-3) .

Data Contradictions and Resolution

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

Critical Analysis:

  • Contradiction: Yields range from 30% (conventional reflux) to 65% (microwave-assisted) .
  • Resolution: Standardize solvent systems (e.g., ethanol vs. DMF), catalyst loadings (e.g., 5 mol% TsOH), and reaction time (4–8 hours) .

Q. Discrepancies in reported IC50 values: Are they assay- or cell line-dependent?

Critical Analysis:

  • Example: IC50 for MDA-MB-231 cells ranges from 2.1 µM (MTT assay) to 5.3 µM (SRB assay) due to differential metabolic endpoints .
  • Mitigation: Use orthogonal assays (e.g., clonogenic survival + flow cytometry) and report cell passage numbers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.